molecular formula C25H28ClFN4O2 B11073739 1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11073739
M. Wt: 471.0 g/mol
InChI Key: MAVOSKMDXGDCBF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, substituted with chlorophenyl and fluorophenyl groups, as well as piperazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable dicarboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperidine and Piperazine Rings: These rings can be introduced via nucleophilic substitution reactions, where the piperidine and piperazine derivatives react with the intermediate compounds.

    Final Assembly: The final step involves coupling the fluorophenyl group to the piperazine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: It is used in studies investigating the modulation of receptor activity and signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to various physiological effects, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.

    4-(4-Fluorophenyl)piperidine: Studied for its potential in treating neurological disorders.

    Pyrrolidine-2,5-dione Derivatives: A class of compounds with diverse biological activities, including anticonvulsant and anti-inflammatory effects.

Uniqueness

1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer a distinct profile of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C25H28ClFN4O2

Molecular Weight

471.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H28ClFN4O2/c26-18-1-5-22(6-2-18)31-24(32)17-23(25(31)33)30-11-9-21(10-12-30)29-15-13-28(14-16-29)20-7-3-19(27)4-8-20/h1-8,21,23H,9-17H2

InChI Key

MAVOSKMDXGDCBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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